UNBS5162

Übersicht

Beschreibung

UNBS5162 ist ein neuartiges Naphthalimid-Derivat, das aufgrund seiner starken Antitumor-Eigenschaften erhebliche Aufmerksamkeit im Bereich der Onkologie erlangt hat. Diese Verbindung bindet durch Interkalation an DNA und unterdrückt die Freisetzung von CXCL-Chemokinen, die an der Tumorprogression und Metastasierung beteiligt sind .

Wissenschaftliche Forschungsanwendungen

UNBS5162 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Biologie: Die Verbindung wird in der Forschung zur Zellzyklusregulation, Autophagie und Apoptose eingesetzt.

Medizin: this compound hat in präklinischen Modellen von Prostatakrebs, Glioblastom und anderen malignen Tumoren eine signifikante Antitumoraktivität gezeigt. .

Wirkmechanismus

Der Wirkmechanismus von this compound unterscheidet sich von dem anderer Naphthalimid-Derivate. Im Gegensatz zu Verbindungen, die als Topoisomerase-II-Gifte wirken, zeigt this compound keine Anti-Topoisomerase-II-Aktivität . Stattdessen beeinträchtigt es den Zellzyklusfortschritt, indem es die G2-Phase signifikant verlängert. Dieser Effekt wird durch die Induktion von Autophagie vermittelt, wie durch erhöhte Spiegel von LC3-I und LC3-II belegt, die Marker für Autophagie sind . Zusätzlich induziert this compound den Tod von Krebszellen durch Permeabilisierung der Lysosomenmembran und verringert die Expression von Hsp70, einem Protein, das an der Chemoresistenz von Krebszellen beteiligt ist .

Wirkmechanismus

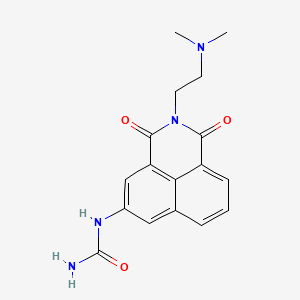

UNBS5162, also known as UNBS-5162, JY9JF7D78N, UNBS 5162, or 1-(2-(2-(dimethylamino)ethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)urea, is a novel naphthalimide derivative with significant anti-tumor activity .

Target of Action

This compound is a pan-antagonist of CXCL chemokine expression .

Mode of Action

This compound binds to DNA by intercalation . It suppresses CXCL chemokine elaboration , which are key mediators of angiogenesis and inflammation, thereby inhibiting tumor growth . It also impairs the cell cycle progression of human cancer cells by significantly increasing the duration of their G2 phase .

Biochemical Pathways

This compound affects the PI3K/AKT/mTOR (PAM) signaling pathway , which plays a critical role in cell proliferation and apoptosis . It reduces the phosphorylation levels of AKT serine/threonine kinase (AKT), mechanistic target of rapamycin kinase (mTOR), P70S6 kinase, and eukaryotic translation initiation factor 4E‑binding protein 1 .

Result of Action

This compound has shown in vitro cytotoxic activity against a range of human cancer cell lines . It also displays significant anti-tumor activity in mouse leukemia and human cancer xenograft models in vivo . It induces cancer cell death through lysosomal membrane permeabilization (LMP) in certain cancer cells . It also markedly decreases the expression of HERP, a gene involved in cancer cell chemoresistance .

Action Environment

The action of this compound can be influenced by the specific type of cancer cells. The efficacy of this compound in different types of cancer is still being explored .

Biochemische Analyse

Biochemical Properties

UNBS5162 has shown in vitro cytotoxic activity against a range of human cancer cell lines . It has been found to have a significant anti-tumor activity in mouse leukemia and human cancer xenograft models in vivo . It has been shown to decrease the expression of proangiogenic CXCL chemokines .

Cellular Effects

This compound has been found to markedly impair the cell cycle progression of human prostate cancer PC3 and glioblastoma U373 cells by significantly increasing the duration of their G2 phase . It has also been found to inhibit the proliferation, migration, and invasion of SKOV3 ovarian cancer cells . Furthermore, it has been identified that this compound markedly increased the apoptosis rate of SKOV3 cells .

Molecular Mechanism

The mechanism of action of this compound is different from that of other naphthalimide derivatives, which exert their anti-tumor activity as DNA intercalating agents poisoning topoisomerase II . This compound displays no anti-topoisomerase II activity . It has been found to regulate the PI3K/AKT/mTOR signaling pathway .

Temporal Effects in Laboratory Settings

This compound has been found to almost completely abolish DU145 and PC3 cell proliferation in vitro after 72 hours treatment . It has also been found to markedly improve the in vivo therapeutic benefits contributed by taxol in orthotopic models of human prostate cancer and NSCLC in mice .

Dosage Effects in Animal Models

In mice, this compound was found to have a 3-4 fold higher maximum tolerated dose compared to amonafide irrespective of administration route . Additionally, this compound preclinically was found not to provoke marked hematotoxicity unlike amonafide .

Metabolic Pathways

This compound has been found to regulate the PI3K/AKT/mTOR signaling pathway . This pathway plays a critical role in cell proliferation and apoptosis .

Vorbereitungsmethoden

UNBS5162 wird aus seinem Vorläufer, UNBS3157, synthetisiert. Der Syntheseweg beinhaltet die Hydrolyse von UNBS3157 in physiologischer Kochsalzlösung, die es schnell und nahezu vollständig in this compound umwandelt . Die Reaktionsbedingungen für diese Hydrolyse sind mild und beinhalten typischerweise Raumtemperatur und neutralen pH-Wert. Industrielle Produktionsverfahren für this compound sind nicht umfassend dokumentiert, aber der Prozess beinhaltet wahrscheinlich die großtechnische Hydrolyse von UNBS3157 unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

UNBS5162 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Hydrolyse: Wie bereits erwähnt, wird this compound durch die Hydrolyse von UNBS3157 gebildet.

Interkalation: This compound interkaliert in die DNA, stört die DNA-Struktur und hemmt die Expression von CXCL-Chemokinen.

Induktion von Autophagie: This compound induziert Autophagie in Krebszellen, ein Prozess, bei dem Zellen ihre eigenen Bestandteile abbauen und recyceln.

Zu den in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen gehören physiologische Kochsalzlösung für die Hydrolyse und Standard-Zellkulturbedingungen für biologische Tests. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die hydrolysierte Form von UNBS3157 (d. h. This compound) und verschiedene autophagische Vesikel in behandelten Zellen.

Vergleich Mit ähnlichen Verbindungen

UNBS5162 ist unter den Naphthalimid-Derivaten aufgrund seines spezifischen Wirkmechanismus und seiner reduzierten Hämatotoxizität einzigartig. Zu ähnlichen Verbindungen gehören:

This compound zeichnet sich durch seine Fähigkeit zur Induktion von Autophagie und sein geringeres Toxizitätsprofil aus, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung in der Krebstherapie macht .

Eigenschaften

IUPAC Name |

[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c1-20(2)6-7-21-15(22)12-5-3-4-10-8-11(19-17(18)24)9-13(14(10)12)16(21)23/h3-5,8-9H,6-7H2,1-2H3,(H3,18,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKZRLOUKYFJDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956590-23-1 | |

| Record name | UNBS-5162 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956590231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNBS-5162 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY9JF7D78N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.